Germane, dichlorobis(1-methylethyl)-
Description
Germane, dichlorobis(1-methylethyl)- (IUPAC name: dichlorobis(1-methylethyl)germane), is an organogermanium compound with the molecular formula C₆H₁₄Cl₂Ge. It features a germanium center bonded to two chlorine atoms and two isopropyl (1-methylethyl) groups. Organogermanium compounds like this are primarily used as intermediates in chemical synthesis, leveraging germanium’s hybrid metallic-covalent bonding characteristics.
Properties
CAS No. |
22998-59-0 |
|---|---|
Molecular Formula |
C6H14Cl2Ge |
Molecular Weight |
229.71 g/mol |
IUPAC Name |
dichloro-di(propan-2-yl)germane |
InChI |
InChI=1S/C6H14Cl2Ge/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 |
InChI Key |
PMCPYTOQMYYYBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Ge](C(C)C)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Germanium Tetrachloride with Isopropyl Grignard Reagents
The most widely documented approach involves the controlled alkylation of germanium tetrachloride (GeCl₄) with isopropyl Grignard reagents. This method leverages the nucleophilic substitution of chlorine atoms by isopropyl groups. A typical procedure involves the dropwise addition of two equivalents of isopropylmagnesium chloride to GeCl₄ in anhydrous tetrahydrofuran (THF) at -78°C. The reaction proceeds as follows:
$$
\text{GeCl₄} + 2 \, (\text{CH₃})₂\text{CHMgCl} \rightarrow \text{GeCl₂[(CH₃)₂CH]₂} + 2 \, \text{MgCl₂}
$$
Key advantages include scalability and the availability of starting materials. However, stoichiometric precision is critical to avoid over-alkylation (yielding tetra-isopropylgermane) or under-alkylation. Post-reaction purification via fractional distillation under reduced pressure (40–60°C at 10 mmHg) typically yields 65–75% pure product.
Catalytic Gas-Phase Alkylation Using Aluminum Oxide
Adapting methodologies from isopropyl chloride synthesis, a gas-phase reaction between germanium dichloride (GeCl₂) and isopropyl chloride over an aluminum oxide (Al₂O₃) catalyst has been explored. Conducted at 50–200°C and 3–8 atm pressure, this approach avoids solvent use and simplifies product isolation. The Al₂O₃ catalyst (200–500 m²/g surface area) promotes chloride displacement while minimizing side reactions:
$$
\text{GeCl₂} + 2 \, (\text{CH₃})₂\text{CHCl} \xrightarrow{\text{Al₂O₃}} \text{GeCl₂[(CH₃)₂CH]₂} + 2 \, \text{HCl}
$$
Yields remain moderate (50–60%), but the method’s continuous operation potential makes it industrially appealing.
Metathesis Reactions with Organozinc Reagents
Organozinc compounds, such as diisopropylzinc, offer a milder alternative to Grignard reagents. Reacting GeCl₄ with diisopropylzinc in diethyl ether at room temperature facilitates selective chloride substitution:
$$
\text{GeCl₄} + (\text{(CH₃)₂CH})₂\text{Zn} \rightarrow \text{GeCl₂[(CH₃)₂CH]₂} + \text{ZnCl₂}
$$
This method achieves higher selectivity (80–85% yield) but requires stringent moisture-free conditions.
Thermolysis of Silyl-Substituted Germanes
Inspired by octagermacubane synthesis, thermolysis of tris(di-tert-butylmethylsilyl)germane derivatives at 100°C generates reactive germanium intermediates. Subsequent chlorination with hydrogen chloride (HCl) introduces the requisite chlorine atoms:
$$
\text{Ge[(SiR₃)]₃} \xrightarrow{\Delta} \text{Ge[(SiR₃)]₂} + \text{SiR₃} \cdot
$$
$$
\text{Ge[(SiR₃)]₂} + 2 \, \text{HCl} \rightarrow \text{GeCl₂[(CH₃)₂CH]₂} + 2 \, \text{HSiR₃}
$$
While innovative, this route’s complexity limits its practicality for large-scale production.
Hydrogermylation of Alkenes
Hydrogermylation of propene with germanium dichloride hydride (GeCl₂H₂) represents a less conventional pathway. Using platinum catalysts, the reaction proceeds via:
$$
\text{GeCl₂H₂} + 2 \, \text{CH₂=CH(CH₃)} \rightarrow \text{GeCl₂[(CH₃)₂CH]₂}
$$
Yields are variable (40–55%), and side products like polymeric germanes necessitate rigorous chromatography.
Comparative Analysis of Synthesis Methods
The table below summarizes critical parameters for each method:
Chemical Reactions Analysis
Types of Reactions: Germane, dichlorobis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various halogenated germanium compounds.
Scientific Research Applications
Chemistry: Germane, dichlorobis(1-methylethyl)- is used as a precursor in the synthesis of other germanium-containing compounds. It is also employed in the study of germanium chemistry and its reactivity with different reagents .
Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of germanium compounds, including Germane, dichlorobis(1-methylethyl)-. These studies focus on their potential use as therapeutic agents and their interactions with biological systems .
Industry: In the industrial sector, Germane, dichlorobis(1-methylethyl)- is used in the production of semiconductors and other electronic materials. Its unique properties make it suitable for applications in advanced electronic devices .
Mechanism of Action
The mechanism of action of Germane, dichlorobis(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of different germanium species. These species can interact with biological molecules, potentially influencing cellular processes and pathways .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Substituent Effects : The bulky isopropyl groups in dichlorobis(1-methylethyl)germane introduce significant steric hindrance compared to the smaller ethyl groups in diethyldichlorogermane. This reduces reactivity in nucleophilic substitution or ligand-exchange reactions due to restricted access to the germanium center.
- Boiling/Melting Points : While exact values are unavailable for the target compound, the higher molecular weight and branching of isopropyl groups likely result in a higher boiling point than diethyldichlorogermane.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
